1-(2-Methoxyphenyl)-4-{4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine
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Overview
Description
1-(2-Methoxyphenyl)-4-{4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine is a complex organic compound that features a piperazine ring substituted with various functional groups
Preparation Methods
The synthesis of 1-(2-Methoxyphenyl)-4-{4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Chemical Reactions Analysis
1-(2-Methoxyphenyl)-4-{4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a pharmacophore in drug discovery due to its structural complexity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-4-{4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact pathways and targets are still under investigation, but its structural features suggest it could interact with multiple biological systems .
Comparison with Similar Compounds
Similar compounds include:
2-Methoxyphenyl isocyanate: Known for its use in amine protection/deprotection sequences.
(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole: Utilized in medicinal chemistry for its pharmacological properties.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)prop-2-enone: Another compound with significant applications in organic synthesis.
Properties
IUPAC Name |
5-[4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-nitrophenyl]-3-(2-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O4/c1-18-7-3-4-8-20(18)25-27-26(35-28-25)19-11-12-21(23(17-19)31(32)33)29-13-15-30(16-14-29)22-9-5-6-10-24(22)34-2/h3-12,17H,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWGCCMJQUDFHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)N4CCN(CC4)C5=CC=CC=C5OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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